molecular formula C12H11BrN4O3 B5557935 5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate

5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate

Cat. No.: B5557935
M. Wt: 339.14 g/mol
InChI Key: HJORXQHKYJACMJ-FZSIALSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate (BTTP) is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Aldose Reductase Inhibition

A study by Ali et al. (2012) focused on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde and aldose reductase inhibitors. These inhibitors have potential as novel drugs for treating diabetic complications. The compound methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, structurally similar to 5-Bromo-2-Methoxy-4-[(4H-1,2,4-Triazol-4-ylimino)methyl]phenyl Acetate, showed high inhibitory potency.

Anticancer Properties

Bekircan et al. (2008) explored the synthesis of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, a compound related to this compound. This study, detailed in Bekircan et al. (2008), found that some synthesized compounds displayed anticancer activity against various cancer cell lines, highlighting potential applications in cancer treatment.

Fungicidal Activity

Yang et al. (2017) described the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, starting from a compound similar to this compound. Their research, found in Yang et al. (2017), indicated that several compounds showed moderate to high fungicidal activities against various phytopathogenic fungi, suggesting potential applications in crop protection.

Synthesis of Pyrazoles

A study by Martins et al. (2013) involved the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles using brominated precursors similar to this compound. The research, as seen in Martins et al. (2013), highlighted the versatility of such brominated compounds in synthesizing various pyrazole derivatives, which have diverse applications in medicinal chemistry.

Antioxidant Activity

Li et al. (2011) isolated a range of bromophenols from the marine red alga Rhodomela confervoides, as detailed in Li et al. (2011). They found that these compounds, structurally similar to this compound, exhibited potent antioxidant activities. This suggests the potential of similar bromophenols in the development of natural antioxidants for food or pharmaceutical applications.

Properties

IUPAC Name

[5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O3/c1-8(18)20-12-4-10(13)9(3-11(12)19-2)5-16-17-6-14-15-7-17/h3-7H,1-2H3/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORXQHKYJACMJ-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)Br)C=NN2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C(=C1)Br)/C=N/N2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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